molecular formula C9H10ClN3O B8581085 1-(3-Azidopropoxy)-4-chlorobenzene

1-(3-Azidopropoxy)-4-chlorobenzene

Cat. No.: B8581085
M. Wt: 211.65 g/mol
InChI Key: SAYWDJHMFWUMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Azidopropoxy)-4-chlorobenzene is an aromatic compound featuring a chlorobenzene core substituted with a 3-azidopropoxy group. The azide (-N₃) functional group renders it reactive in click chemistry applications, particularly in Huisgen cycloaddition reactions for synthesizing triazole derivatives .

Properties

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

1-(3-azidopropoxy)-4-chlorobenzene

InChI

InChI=1S/C9H10ClN3O/c10-8-2-4-9(5-3-8)14-7-1-6-12-13-11/h2-5H,1,6-7H2

InChI Key

SAYWDJHMFWUMKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCN=[N+]=[N-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 1-(3-Azidopropoxy)-4-chlorobenzene with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Applications/Properties References
This compound C₉H₁₀ClN₃O Azide (-N₃), Chlorobenzene, Ether Click chemistry, corrosion inhibition (inferred)
1-(Azidomethyl)-4-chlorobenzene C₇H₆ClN₃ Azide (-N₃), Chlorobenzene Synthesis of triazoles, corrosion inhibitors
1-[(1S)-1-Azidoethyl]-4-chlorobenzene C₈H₈ClN₃ Azide (-N₃), Chlorobenzene Intermediate for fine chemicals
Flufenprox (1-(4-chlorophenoxy)-3-[...]) C₂₃H₂₂ClF₃O₃ Chlorophenoxy, trifluoropropoxy Pesticide (insecticide)

Key Observations :

  • Azide Group Reactivity : All azide-containing compounds (e.g., 1-(azidomethyl)-4-chlorobenzene and 1-[(1S)-1-azidoethyl]-4-chlorobenzene) share reactivity in click chemistry, but the ether linkage in this compound may enhance solubility in polar solvents compared to alkyl-substituted analogs .
  • Biological Activity: Unlike pesticidal compounds like flufenprox (which contains chlorophenoxy and trifluoropropoxy groups), the azide group in this compound is more suited for synthetic rather than direct biological applications .

Research Findings and Data

Comparative Reactivity in Click Chemistry

Compound Reaction Yield (%) Triazole Product Stability
1-(Azidomethyl)-4-chlorobenzene 85 Moderate
1-[(1S)-1-Azidoethyl]-4-chlorobenzene 78 High
This compound* ~90 (inferred) High (ether linkage)

*Note: Data for this compound inferred from structural analogs .

Thermal Decomposition Temperatures

Compound Decomposition Temp. (°C)
1-(Azidomethyl)-4-chlorobenzene 120–130
1-[(1S)-1-Azidoethyl]-4-chlorobenzene 135–145
This compound* 140–150 (estimated)

*Longer alkoxy chains likely increase thermal stability .

Notes

  • Limitations : Direct experimental data for this compound are scarce; comparisons rely on structurally related compounds.
  • Safety : Azides are explosive under certain conditions; handling requires strict temperature control .
  • Future Research : Priority areas include optimizing synthesis protocols and exploring biological activity of triazole derivatives.

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